5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-7-11(8-18-9-12)16(20)19-10-13(14-3-1-5-21-14)15-4-2-6-22-15/h1-9,13H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFNVUYFWCHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two different organic groups. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .
Starting Materials: The synthesis begins with the preparation of the brominated pyridine derivative and the furan-thiophene ethylamine.
Coupling Reaction: The brominated pyridine is coupled with the furan-thiophene ethylamine using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The furan and thiophene rings can undergo oxidation and reduction reactions, altering their electronic properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of heterocyclic rings like furan and thiophene is often associated with biological activity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Modifications and Substituent Analysis
Table 1: Structural Comparison of Pyridine Carboxamide Derivatives
Key Observations :
- Heterocyclic Influence : The target’s furan and thiophene groups enhance π-π stacking compared to methoxy substituents in . In contrast, AZ257 integrates a thioether-linked furan, which may improve metabolic stability .
- Bromine Positioning: Bromine at the pyridine 5-position (target) vs. aryl rings (e.g., ) alters electronic effects.
- Carboxamide Flexibility : The branched ethyl chain in the target introduces conformational flexibility absent in rigid analogs like Compound P4 (thiadiazolyl substituent) .
Key Observations :
- Synthetic Routes : The target’s synthesis likely involves coupling a pre-formed ethyl-heterocycle intermediate to 5-bromopyridine-3-carboxylic acid, analogous to methods in . In contrast, Compound P4 employs low-temperature acylation for thiadiazole incorporation .
- Solubility : The target’s low aqueous solubility (predicted) contrasts with the moderate solubility of ’s methoxy-rich analog, highlighting the trade-off between lipophilicity and polar group incorporation .
Biological Activity
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure includes several notable features:
- Furan Ring : A five-membered aromatic ring that enhances reactivity.
- Bromine Atom : Typically increases biological activity.
- Thiophene Ring : Contributes to the compound's complexity and potential interactions.
- Pyridine Backbone : Provides a stable framework for various substitutions.
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrN2O2S |
| Molecular Weight | 377.3 g/mol |
| CAS Number | 2097920-94-8 |
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains. The presence of the thiophene and furan rings in this compound suggests potential for similar antimicrobial effects.
Case Study: Antimicrobial Efficacy
A study conducted on related furan and thiophene derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, suggesting that this compound could exhibit comparable or enhanced activity due to its unique structure.
Anticancer Activity
The anticancer properties of compounds featuring furan and thiophene rings have been documented in various studies. For example, thiosemicarbazones derived from pyridine have shown potent cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations.
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The bromine atom and the unique functional groups may enhance binding affinity to target proteins involved in tumor growth.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-bromo-N-[2-(4-chloro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide | Moderate | High |
| 5-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide | Low | Moderate |
This table highlights that while some similar compounds exhibit significant biological activities, the unique combination of functional groups in our compound may confer distinct advantages in both antimicrobial and anticancer activities.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 72 | |
| Amide Coupling | EDC/HOBt, DCM, RT | 85 |
How is the compound characterized to confirm structural integrity?
Level: Basic
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolve 3D conformation (e.g., dihedral angles between pyridine and thiophene rings) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 435) .
What structural features influence its biological activity?
Level: Basic
Methodological Answer:
Critical structural determinants include:
- Bromine at C5 : Enhances electrophilicity and binding to hydrophobic pockets .
- Heterocyclic Moieties : Furan and thiophene rings contribute to π-π stacking and hydrogen bonding .
- Ethyl Linker : Balances rigidity and flexibility for target engagement .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Level: Advanced
Methodological Answer:
Derivatization : Replace bromine with Cl/CN to assess electronic effects .
Linker Modification : Test shorter (methyl) or longer (propyl) chains to probe steric tolerance .
Assays : Conduct in vitro enzyme inhibition (e.g., kinase assays) and correlate with structural data .
Q. Table 2: SAR Data for Analogues
| Derivative | IC50 (µM) | Key Modification |
|---|---|---|
| Br (Parent) | 0.45 | - |
| Cl | 0.62 | Reduced hydrophobicity |
| CN | 0.28 | Enhanced electrophilicity |
What computational methods predict binding modes and pharmacokinetics?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulate interactions with targets (e.g., ATP-binding sites) using PyMOL for visualization .
- ADMET Prediction (SwissADME) : Estimate LogP (2.8), solubility (-4.2), and CYP450 inhibition risks .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
How can contradictions in solubility vs. activity data be resolved?
Level: Advanced
Methodological Answer:
Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanocrystals .
Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Crystallographic Analysis : Identify polymorphs affecting solubility (e.g., Form I vs. Form II) .
What strategies optimize multi-step synthesis yields?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Use Pd(OAc)/XPhos for efficient cross-coupling .
- Microwave Assistance : Reduce reaction times (e.g., amidation from 12h to 2h at 100°C) .
- In-line Analytics (FTIR/PAT) : Monitor intermediates in real-time to minimize byproducts .
How is metabolic stability evaluated in preclinical studies?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
